molecular formula C7H17NO2 B2937937 2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol CAS No. 139139-55-2

2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol

Cat. No. B2937937
Key on ui cas rn: 139139-55-2
M. Wt: 147.218
InChI Key: OIULAVWJXFTBCQ-UHFFFAOYSA-N
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Patent
US05171819

Procedure details

In this example, a sample of 2,2,5-trimethylpiperazine was prepared by substantially following the procedure set forth in Example II. However, in this example, 120 g of crude N-(2'-hydroxypropyl)-2-amino-2-methyl-1-propanol, 90 g of water, 60 g of a Ni-Cu-Cr catalyst, and 102 g of ammonia were charged. GLC analysis showed that a 48% yield of 2,2,5-trimethylpiperazine was obtained with 55% dialkanolamine conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Cu Cr
Quantity
60 g
Type
catalyst
Reaction Step Three
Name
Quantity
90 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:10])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[NH3:11]>O>[CH3:9][C:5]1([CH3:8])[CH2:6][NH:11][CH:2]([CH3:10])[CH2:3][NH:4]1

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
OC(CNC(CO)(C)C)C
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
N
Step Three
Name
Ni Cu Cr
Quantity
60 g
Type
catalyst
Smiles
Step Four
Name
Quantity
90 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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